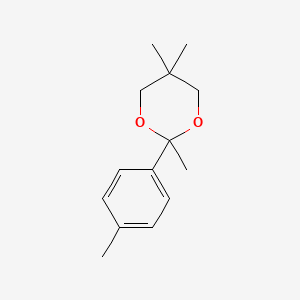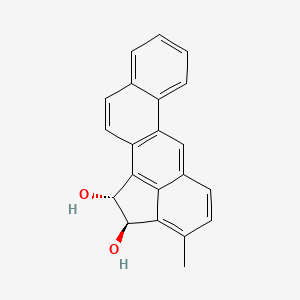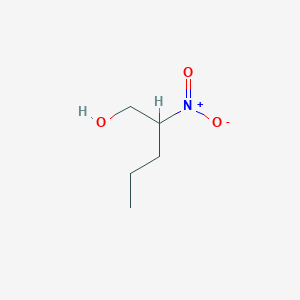![molecular formula C18H13NO B14739800 10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde CAS No. 5531-78-2](/img/structure/B14739800.png)
10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This particular compound is characterized by the presence of a methyl group at the 10th position and an aldehyde group at the 9th position on the benzo[a]carbazole skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the methyl and aldehyde groups. For instance, starting from a suitable carbazole derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 10-Methyl-11H-benzo[a]carbazole-9-carboxylic acid.
Reduction: 10-Methyl-11H-benzo[a]carbazole-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 3,6-Dibromocarbazole
- 3-Methoxy-9H-carbazole
- 7H-Dibenzo[c,g]carbazole
Comparison: Compared to these similar compounds, 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and aldehyde groups at specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
5531-78-2 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
10-methyl-11H-benzo[a]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C18H13NO/c1-11-13(10-20)7-9-15-16-8-6-12-4-2-3-5-14(12)18(16)19-17(11)15/h2-10,19H,1H3 |
InChI Key |
OVEPRCSNWHXUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2C=CC4=CC=CC=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)

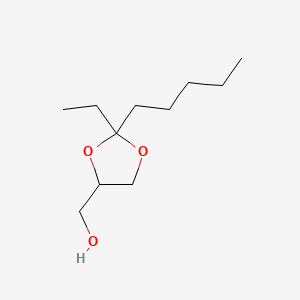
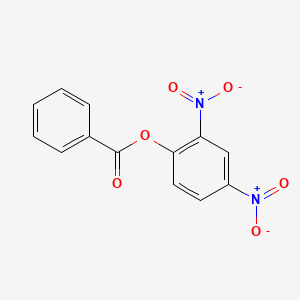
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
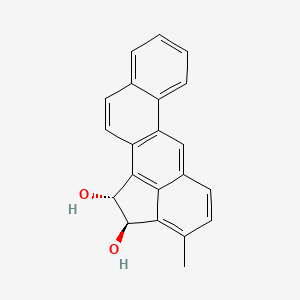
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
